Encenicline hydrochloride

Vue d'ensemble

Description

Le chlorhydrate d’Encenicline est une petite molécule qui agit comme un agoniste partiel et sélectif du récepteur nicotinique alpha-7 de l’acétylcholine (récepteur alpha-7 nAChR). Il a été étudié pour son potentiel à traiter les déficits cognitifs associés à des pathologies telles que la schizophrénie et la maladie d’Alzheimer .

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le chlorhydrate d’Encenicline peut être synthétisé à l’aide de méthodes de synthèse asymétrique. Le processus implique l’utilisation d’auxiliaires chiraux pour obtenir la stéréochimie souhaitée. Le composé est généralement obtenu sous forme de solide blanc .

Méthodes de production industrielle : La production industrielle du chlorhydrate d’Encenicline implique l’optimisation des conditions de réaction pour améliorer le rendement et la pureté. Cela comprend le contrôle de la température, le choix du solvant et le temps de réaction. L’utilisation de formes salines, telles que le chlorhydrate, améliore la solubilité dans l’eau et la stabilité du composé .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate d’Encenicline subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents produits d’oxydation.

Réduction : Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans la molécule.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes (chlore, brome) et les nucléophiles (amines, thiols) sont utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que la substitution peut introduire différents groupes fonctionnels .

4. Applications de la recherche scientifique

Chimie : Utilisé comme outil de recherche pour étudier les récepteurs nicotiniques de l’acétylcholine et leur rôle dans la neurotransmission.

Biologie : Étudié pour ses effets sur la fonction cognitive et l’amélioration de la mémoire chez les modèles animaux.

Médecine : Exploré comme traitement potentiel des déficits cognitifs dans la schizophrénie et la maladie d’Alzheimer. .

Applications De Recherche Scientifique

Alzheimer's Disease

Encenicline has undergone several clinical trials aimed at evaluating its efficacy in patients with mild to moderate Alzheimer's disease. Key findings from these studies include:

- Phase 1/2 Trials : Initial studies indicated that doses ranging from 0.1 to 1 mg/day were safe and well-tolerated, with secondary endpoints suggesting improvements in attention and executive function when used alongside acetylcholinesterase inhibitors like donepezil .

- Phase 2 Trials : A larger study involving 409 participants compared doses of 0.3, 1, and 2 mg/day against a placebo. Results indicated significant improvements in cognitive measures such as attention and verbal fluency at higher doses .

Schizophrenia

Encenicline has also been explored for its effects on cognitive impairment in schizophrenia:

- Phase III Trials : Two global Phase III trials aimed to assess the efficacy of encenicline in stable schizophrenia patients. Although initial results suggested some cognitive improvements, statistical significance was not achieved when comparing encenicline to placebo .

Summary of Clinical Trials

| Trial Phase | Condition | Participants | Dosage Range | Primary Outcome Measures | Results Summary |

|---|---|---|---|---|---|

| Phase 1/2 | Alzheimer's Disease | 49 | 0.1 - 1 mg/day | Safety and tolerability | Safe; improved attention and executive function |

| Phase 2 | Alzheimer's Disease | 409 | 0.3, 1, and 2 mg/day | ADAS-Cog scores | Significant cognitive improvements at higher doses |

| Phase III | Schizophrenia | ~600 | 3 mg/day | MATRICS Consensus Cognitive Battery (MCCB) | No significant difference from placebo |

Case Studies and Findings

Several studies have documented the effects of encenicline on cognitive functions:

- Cognitive Performance : In a double-blind placebo-controlled study involving patients with schizophrenia, encenicline showed promise in improving cognitive performance on various standardized tests but failed to meet primary efficacy endpoints across larger trials .

- Safety Profile : Encenicline was generally well-tolerated across trials, with mild gastrointestinal issues reported. However, concerns arose regarding serious gastrointestinal events in later phases, leading to a temporary suspension of trials .

Mécanisme D'action

Le chlorhydrate d’Encenicline exerce ses effets en se liant sélectivement au récepteur nicotinique alpha-7 de l’acétylcholine et en l’activant. Ce récepteur est impliqué dans la modulation de la neurotransmission et des processus cognitifs. En agissant comme un agoniste partiel, le chlorhydrate d’Encenicline améliore la transmission cholinergique sans provoquer une activation excessive, ce qui peut entraîner des effets secondaires .

Composés similaires :

GTS-21 : Un autre agoniste du récepteur nicotinique alpha-7 de l’acétylcholine ayant des propriétés cognitives améliorantes similaires.

PHA-543,613 : Un agoniste sélectif du récepteur alpha-7 nAChR étudié pour son potentiel dans le traitement des déficits cognitifs.

Bradanicline : Un composé ayant une sélectivité du récepteur et un potentiel thérapeutique similaires

Unicité du chlorhydrate d’Encenicline : Le chlorhydrate d’Encenicline est unique par sa capacité à agir comme un co-agoniste avec l’acétylcholine, sensibilisant le récepteur alpha-7 nACh à son ligand naturel. Cette propriété lui permet d’améliorer efficacement la fonction cognitive tout en minimisant les effets secondaires associés à la sur-activation d’autres récepteurs nicotiniques .

Comparaison Avec Des Composés Similaires

GTS-21: Another alpha-7 nicotinic acetylcholine receptor agonist with similar cognitive-enhancing properties.

PHA-543,613: A selective alpha-7 nAChR agonist investigated for its potential in treating cognitive deficits.

Bradanicline: A compound with similar receptor selectivity and therapeutic potential

Uniqueness of Encenicline Hydrochloride: this compound is unique in its ability to act as a co-agonist with acetylcholine, sensitizing the alpha-7 nACh receptor to its natural ligand. This property allows it to enhance cognitive function effectively while minimizing side effects associated with over-activation of other nicotinic receptors .

Activité Biologique

Encenicline hydrochloride, also known as EVP-6124 or MT-4666, is a selective partial agonist of the alpha-7 nicotinic acetylcholine receptor (α7-nAChR). This compound has garnered attention for its potential therapeutic applications in cognitive impairment associated with schizophrenia and Alzheimer's disease. This article delves into the biological activity of encenicline, highlighting its mechanisms, clinical findings, and relevant research studies.

Encenicline acts primarily as a co-agonist with acetylcholine at the α7-nAChR. By sensitizing these receptors to their natural ligand, encenicline enhances cholinergic transmission, which is crucial for cognitive functions such as memory and attention. This mechanism is particularly relevant in conditions where cholinergic function is compromised, such as in Alzheimer's disease and schizophrenia .

Pharmacological Profile

| Property | Details |

|---|---|

| Chemical Formula | C₁₆H₁₇ClN₂OS |

| Molecular Weight | 320.84 g/mol |

| Target Receptor | α7-nAChR |

| Agonism Type | Partial and selective agonist |

| Development Status | Investigational for cognitive impairment |

Encenicline's selective action aims to enhance cognition without the side effects typically associated with broader cholinergic agonists .

Efficacy in Cognitive Impairment

Encenicline has been evaluated in various clinical trials for its efficacy in treating cognitive deficits:

- Phase II Studies : Initial studies indicated that encenicline improved cognitive performance in patients with schizophrenia. A randomized double-blind study demonstrated significant improvements in the Schizophrenia Cognition Rating Scale (SCoRS) compared to placebo (P=0.011) and showed a notable reduction in the Positive and Negative Syndrome Scale (PANSS) scores .

- Phase III Trials : Two large Phase III trials (EVP-6124-015/016) were conducted to assess the efficacy of encenicline in stable patients with schizophrenia. While some improvements were noted, no statistically significant differences were found between encenicline and placebo groups for primary endpoints like the MATRICS Consensus Cognitive Battery (MCCB) scores .

- Alzheimer's Disease Studies : In a Phase 1/2 study involving patients with mild to moderate Alzheimer's disease, encenicline was well tolerated at doses ranging from 0.1 to 1 mg/day over 28 days. Secondary efficacy endpoints suggested improvements in attention and executive function when combined with acetylcholinesterase inhibitors .

Binding Studies

Research utilizing positron emission tomography (PET) has characterized the binding properties of encenicline:

- In vivo studies showed that encenicline achieved less than 10% occupancy of α7-nAChR compared to other compounds like TC-5619, which blocked approximately 40% of receptor binding .

- Autoradiography studies demonstrated concentration-dependent binding patterns across cortical regions, highlighting encenicline's selective engagement with the α7-nAChR .

Case Studies and Observations

Several case studies have illustrated encenicline's potential benefits:

- One study reported that patients receiving encenicline showed improvements in verbal fluency and executive function tests after treatment, reinforcing its role in enhancing cognitive performance .

- Adverse events were generally mild and comparable across treatment groups, with gastrointestinal issues being the most frequently reported side effect .

Propriétés

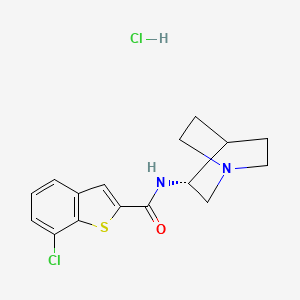

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2OS.ClH/c17-12-3-1-2-11-8-14(21-15(11)12)16(20)18-13-9-19-6-4-10(13)5-7-19;/h1-3,8,10,13H,4-7,9H2,(H,18,20);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIJYTJGIDVTCFF-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(S3)C(=CC=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673090 | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550999-74-1 | |

| Record name | Encenicline hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0550999741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(3R)-1-Azabicyclo[2.2.2]octan-3-yl]-7-chloro-1-benzothiophene-2-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ENCENICLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VYV1YE9W06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What makes the solid form landscape of Encenicline Hydrochloride unique?

A1: this compound (Enc-HCl) exhibits a remarkable degree of polymorphism. Research has identified it as dodecamorphic, meaning it can exist in twelve distinct crystalline forms. This is significant because different polymorphs can exhibit varying physical and chemical properties, impacting the drug development process. []

Q2: Why is water so important in the crystallization of Enc-HCl?

A2: Enc-HCl displays a strong tendency to incorporate water into its crystal structure. Studies have shown that crystallization of Enc-HCl in a non-solvated form is not observed, highlighting the crucial role of water in the process. All four identified monohydrate phases exhibit high stability. Notably, even after dehydration, the core structural motif remains largely intact, resulting in either isostructural (for Forms I and II) or isomorphic (for Form III) desolvates. []

Q3: How does the presence of water impact the stability of different Enc-HCl forms?

A3: The incorporation of water molecules within the crystal lattice leads to the formation of Enc-HCl-water hexamers. These hexamers arrange themselves into slabs, which then stack to form the larger crystal structure. The specific arrangement of these hexamer slabs influences the stability and dehydration properties of each monohydrate form. []

Q4: What is the significance of desolvation in studying Enc-HCl polymorphism?

A4: Desolvation, the process of removing solvent molecules from a crystal structure, has proven to be a valuable technique in accessing a variety of Enc-HCl polymorphs. Researchers have successfully obtained numerous polymorphs by desolvating various solvates of Enc-HCl. This approach has been instrumental in identifying a record-breaking ten solved crystal structures for this compound. []

Q5: How does the molecular packing in different Enc-HCl polymorphs compare?

A5: While Enc-HCl exhibits a high degree of polymorphism, the molecular packing in the different polymorphs shows striking similarities to the packing observed in their precursor solvates. Interestingly, the conformation of the Enc-HCl molecule remains consistent across all structures, indicating that it consistently adopts its lowest energy conformation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.